2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL
Description
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2 |
InChI Key |
QSBIUTUSSXOJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis often begins with a 2-bromo-6-chlorophenyl precursor, typically a substituted benzaldehyde or benzyl alcohol derivative. The halogen substituents are pre-installed on the aromatic ring to ensure regioselectivity and facilitate subsequent functional group transformations.
Stepwise Synthetic Approach
Representative Synthetic Procedure
A reported general procedure involves:
- Dissolving the halogenated benzaldehyde precursor in an appropriate solvent such as acetonitrile or tetrahydrofuran (THF).
- Adding ammonia or a primary amine under inert atmosphere (argon) at low temperature (0 °C) to promote nucleophilic attack on the aldehyde.
- Reductive amination or nucleophilic addition to form the amino alcohol intermediate.
- Stirring the reaction mixture at room temperature overnight to ensure completion.
- Quenching the reaction with aqueous acid (e.g., 1M HCl) and extracting the product with ethyl acetate.
- Washing organic layers with sodium bicarbonate and brine, drying over sodium sulfate, and concentrating under reduced pressure.
- Purifying the crude product by flash column chromatography using ethyl acetate/petroleum ether (ratios typically 1:15 to 1:1) to afford the target compound as a solid with yields ranging from 50% to 76%.
- Chromatography: Silica gel flash chromatography is the preferred method for purification, with solvent systems optimized for polarity and compound solubility.
- Characterization: The product’s identity and purity are confirmed by NMR, mass spectrometry, and comparison with literature data.
- Stereochemical Purity: Chiral HPLC or optical rotation measurements are used to verify enantiomeric excess when the (S)-enantiomer is targeted.
- The presence of both bromine and chlorine substituents requires careful control of reaction conditions to avoid dehalogenation or substitution side reactions.
- Reaction temperature and solvent choice critically affect yield and stereochemical outcome.
- Use of inert atmosphere (argon or nitrogen) prevents oxidation and side reactions.
- Post-synthetic modifications are possible but require stability assessments due to multiple reactive sites.
- The synthetic methods have been optimized to balance yield, stereoselectivity, and scalability for research applications.
| Aspect | Details |
|---|---|
| Starting Material | 2-Bromo-6-chlorobenzaldehyde or related halogenated aromatic precursors |
| Key Reaction | Nucleophilic addition / reductive amination to introduce amino and hydroxyl groups |
| Reaction Conditions | Low temperature (0 °C) to room temperature; inert atmosphere |
| Purification | Silica gel flash chromatography with ethyl acetate/petroleum ether |
| Yield Range | 50-76% |
| Stereochemical Control | Chiral catalysts or resolution methods for (S)-enantiomer isolation |
| Analytical Techniques | NMR, mass spectrometry, chiral HPLC, optical rotation |
| Challenges | Avoiding side reactions involving halogen substituents; maintaining stereochemical integrity |
The preparation of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol is achieved through well-established synthetic organic chemistry methods involving halogenated aromatic precursors and nucleophilic addition reactions to introduce amino alcohol functionality. The process requires careful optimization of reaction conditions and purification techniques to ensure high yield and stereochemical purity. These methods are supported by diverse research findings and are foundational for the compound’s application in medicinal chemistry and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. The bromine and chlorine atoms contribute to its reactivity and ability to undergo substitution reactions, which can modulate its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ketones vs. Ethanolamines
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one (ketone) has a molecular weight of 233.48 g/mol and a density of 1.602 g/cm³ . Its lack of polar groups (e.g., amino or hydroxyl) reduces solubility in aqueous media compared to ethanolamine derivatives.
- 2-Amino-2-(4-methylphenyl)ethan-1-ol (ethanolamine) shares the ethanolamine backbone with the target compound but replaces halogens with a 4-methyl group, reducing molecular weight (151.21 g/mol) and lipophilicity .
Aromatic Core Modifications
- 2-Amino-2-(6-methylpyridin-3-yl)ethanol dihydrochloride replaces the phenyl ring with a pyridyl group, introducing a basic nitrogen atom. This modification enhances water solubility (as a hydrochloride salt) and alters electronic properties due to the aromatic heterocycle .
Physicochemical Properties
Biological Activity
2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BrClN |
| Molecular Weight | 218.52 g/mol |
| IUPAC Name | 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL |
| InChI | InChI=1S/C8H9BrClN/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Br)C@@HN |
The biological activity of 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms (bromine and chlorine) facilitate halogen bonding and other non-covalent interactions. These interactions modulate the activity of specific proteins, leading to various physiological effects.
Pharmacological Applications
Research indicates that this compound may have applications in several areas:
Anticancer Activity :
Studies suggest that compounds with similar structures exhibit anti-proliferative effects against cancer cell lines. The compound's interactions with certain receptors may inhibit tumor growth or induce apoptosis in cancer cells.
Neurological Disorders :
Given its structural features, it may interact with neurotransmitter receptors, making it a candidate for drug development targeting neurological conditions.
In Vitro Studies
Research has demonstrated that this compound can effectively modulate enzyme activity. For instance, studies on similar compounds have shown significant inhibition of specific enzymes involved in cancer progression.
Comparative Analysis
In comparative studies with other halogenated amino compounds, 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-OL exhibited higher binding affinities to certain biological targets due to its unique halogen substituents.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties.
Antibacterial Efficacy
A study evaluated various synthesized compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) against common bacterial strains as follows:
| Bacterial Strain | MIC (µM) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 12.4 | Comparable to ciprofloxacin |
| Escherichia coli | 16.4 | Moderate activity |
| Klebsiella pneumoniae | 16.1 | Moderate activity |
Synthetic Routes
The synthesis of this compound typically involves the reduction of 2-bromo-6-chlorophenylacetone followed by amination. This synthetic pathway is crucial for producing the compound in a laboratory setting for further biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
